(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic compound with notable biological activity. Its molecular structure includes a bromo-substituted phenyl group and a cyano group, which contribute to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C21H21BrN2O3
- Molecular Weight : 429.314 g/mol
- IUPAC Name : this compound
The compound exhibits several mechanisms that contribute to its biological activity:
- Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the cyano group is often associated with enhanced cytotoxicity against tumor cells by inducing apoptosis and disrupting cell cycle progression .
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in tumor progression. For instance, the inhibition of type III secretion systems (T3SS) in pathogenic bacteria has been observed, which may point to broader antimicrobial properties .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 10 | Apoptosis induction |
Compound B | HT-29 | 15 | Cell cycle arrest |
(E)-3-Bromo | MDA-MB-231 | 20 | Enzyme inhibition |
Case Studies and Research Findings
- Cytotoxicity Studies : In a study examining the cytotoxic effects of various derivatives on cancer cell lines such as MCF7 and HT-29, the compound demonstrated significant growth inhibition at micromolar concentrations. The findings suggest that structural modifications can enhance cytotoxicity and selectivity for cancer cells .
- Inhibition of Type III Secretion System : A dissertation highlighted the role of similar compounds in inhibiting T3SS in Gram-negative bacteria, which is crucial for their virulence. The compound's ability to downregulate virulence factors could be beneficial in developing new antibacterial therapies .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that variations in substitution patterns significantly affect biological activity. The introduction of hydroxyethoxy groups has been linked to improved solubility and bioavailability, enhancing therapeutic potential .
Propiedades
IUPAC Name |
(E)-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-13-8-14(2)20(15(3)9-13)24-21(26)17(12-23)10-16-4-5-18(11-19(16)22)27-7-6-25/h4-5,8-11,25H,6-7H2,1-3H3,(H,24,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIILUBBGCOTBJ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=C(C=C2)OCCO)Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=C(C=C2)OCCO)Br)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.